BL-1249

概要

説明

BL-1249は、非ステロイド性抗炎症薬のフェナメート系に属する化合物です。 この化合物は、熱および機械受容性TREKサブファミリーの創始メンバーであるK2P 2.1 (TREK-1)を活性化することが知られています 。 この化合物は、興奮性細胞の静止膜電位を安定化させる上で重要な役割を果たすカリウムチャネルを調節する能力のために、大きな注目を集めています .

準備方法

合成経路と反応条件

BL-1249の合成には、テトラゾール環の形成と、この環とテトラリン部分のカップリングが含まれます。 合成経路は、通常、テトラゾール環の調製から始まり、その後、特定の反応条件下でテトラリン誘導体とカップリングされます 。 反応条件には、多くの場合、ジメチルスルホキシドなどの溶媒と、カップリング反応を促進するための触媒の使用が含まれます .

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターと自動化システムの使用は、化合物の品質を維持しながら、生産規模の拡大に役立ちます .

化学反応の分析

反応の種類

BL-1249は、次のようなさまざまな化学反応を受けます。

酸化: テトラリン部分は、特定の条件下で酸化されて、対応する酸化生成物を形成する可能性があります。

還元: テトラゾール環のニトロ基は、アミン基に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや、パラジウム触媒存在下での水素ガスなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、酸化されたテトラリン誘導体、還元されたアミン誘導体、および置換されたテトラゾール化合物があります .

科学的研究の応用

Key Findings:

- Selective Activation : BL-1249 preferentially activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) over other K2P channels like K2P4.1 (TRAAK), with EC50 values of approximately 5.5 μM and 8.0 μM respectively .

- Role of Structural Components : The tetrazole and tetralin moieties in this compound are critical for its function, influencing both its activity and selectivity among different K2P channels .

Physiological Effects

This compound has been shown to elicit various physiological responses through its action on K2P channels. Notably, it contributes to the modulation of ion currents in human bladder cells and has implications for conditions such as cardiac arrhythmias.

Case Studies:

- Cardiac Arrhythmias : Research indicates that this compound can reverse functional deficits caused by genetic mutations in K2P2.1 (TREK-1) associated with right ventricular outflow tract tachycardia, suggesting its potential as a therapeutic agent in cardiac dysrhythmias .

- Pain and Ischemia : Given that K2P channels play a role in pain signaling pathways, this compound's ability to activate these channels may provide insights into novel analgesic therapies .

Comparative Data

The following table summarizes the activation parameters for various K2P channels by this compound:

| K2P Channel | EC50 (μM) | Activation Type |

|---|---|---|

| K2P2.1 (TREK-1) | 5.5 | Selective Agonist |

| K2P10.1 (TREK-2) | 8.0 | Selective Agonist |

| K2P4.1 (TRAAK) | 48 | Weak Activation |

作用機序

BL-1249は、カリウムチャネルのTREKサブファミリーを選択的に活性化することで、その効果を発揮します。 K2P機能を制御する選択性フィルター「C型」ゲートを刺激します 。 この化合物は、TREKサブファミリーの中で選択性を示し、K2P 4.1 (TRAAK)よりもK2P 2.1 (TREK-1)とK2P 10.1 (TREK-2)をより強力に活性化します 。 主要な分子標的には、C末端尾部とM2/M3膜貫通ヘリックス界面があります .

類似化合物の比較

This compoundは、カリウムチャネルのTREKサブファミリーの選択的活性化において独特です。 類似の化合物には、次のようなものがあります。

BRL 50481: 別のカリウムチャネル活性化剤ですが、選択性と効力は異なります。

TL8-506: 同様の活性化特性を有する化合物ですが、化学構造が異なります。

TL02-59: 別のカリウムチャネル活性化剤ですが、選択性と分子標的が異なります.

This compoundは、TREK-1とTREK-2チャネルの特定の活性化と、テトラゾール環とテトラリン部分を含む独自の化学構造のために際立っています .

類似化合物との比較

BL-1249 is unique in its selective activation of the TREK subfamily of potassium channels. Similar compounds include:

BRL 50481: Another potassium channel activator but with different selectivity and potency.

TL8-506: A compound with similar activation properties but different chemical structure.

TL02-59: Another activator of potassium channels with distinct selectivity and molecular targets.

This compound stands out due to its specific activation of TREK-1 and TREK-2 channels and its unique chemical structure involving a tetrazole ring and a tetralin moiety .

生物活性

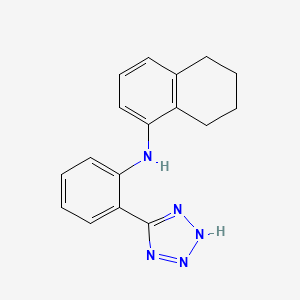

BL-1249, chemically known as (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a compound that has garnered attention for its selective activity on two-pore potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various ion channels, and relevant research findings.

This compound acts as a selective agonist for the TREK subfamily of potassium channels. It primarily stimulates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels while showing minimal activity on other K2P channels such as K2P4.1 (TRAAK). The activation mechanism is believed to involve gating at the selectivity filter C-type gate of these channels, which is crucial for their physiological functions.

Key Findings:

- EC50 Values: The effective concentration for half-maximal activation (EC50) is approximately 5.5 μM for K2P2.1 (TREK-1) and 8 μM for K2P10.1 (TREK-2) .

- Selectivity: this compound demonstrates a significant preference for activating TREK channels over others, with weak stimulation observed in TRAAK at higher concentrations .

Effects on Ion Channels

This compound has been shown to enhance the activity of various ion channels beyond TREK channels. Notably, it has been reported to influence Kv10.1 channels, leading to hyperpolarization of the resting membrane potential in cells expressing these channels.

Study Results:

- In a study involving HEK-WT and HEK-Kv10.1 cells, this compound increased Kv10.1-mediated responses by approximately 30%, although this increase was not statistically significant .

Comparative Analysis of Channel Activation

The following table summarizes the biological activity of this compound across different potassium channels:

| Channel Type | Channel Name | EC50 (μM) | Activity Level |

|---|---|---|---|

| K2P Channels | TREK-1 | 5.5 | High |

| K2P Channels | TREK-2 | 8 | High |

| K2P Channels | TRAAK | 48 | Weak |

| Voltage-Gated | Kv10.1 | N/A | Moderate |

Case Studies and Research Findings

Several studies have elucidated the biological activity and potential therapeutic applications of this compound:

- Activation Mechanism Study: Research demonstrated that mutations stabilizing the C-type gate occlude the action of this compound, confirming its role in channel activation through this mechanism .

- Potentiation of Kv10.1 Activity: A recent study highlighted that this compound enhances Kv10.1 channel activity, indicating its potential role in modulating neuronal excitability .

- In Vivo Implications: Investigations into the physiological relevance of this compound have suggested its potential use in treating conditions associated with dysregulated potassium channel activity, such as cardiac arrhythmias and pain management related to bladder dysfunction .

特性

IUPAC Name |

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNRZIFBTOUICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171231 | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18200-13-0 | |

| Record name | BL-1249 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-1249 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is BL-1249 and what is its mechanism of action?

A1: this compound, chemically known as (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that activates potassium channels belonging to the K2P family, specifically those in the TREK subfamily [, ]. These channels play a crucial role in regulating the resting membrane potential of excitable cells []. This compound acts by stimulating the selectivity filter "C-type" gate, which controls K2P channel function []. This activation leads to membrane hyperpolarization, effectively decreasing cellular excitability [, ].

Q2: Which specific K2P channels does this compound target, and does it exhibit selectivity?

A2: Research indicates that this compound preferentially activates channels within the TREK subfamily of K2P channels, showing little to no effect on other K2P subfamilies []. While it activates all TREK subfamily members, it demonstrates higher potency for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) compared to K2P4.1 (TRAAK) []. This selectivity is attributed to specific structural features in the M2/M3 transmembrane helix interface of TREK-1 and TREK-2 channels [].

Q3: What are the structural features of this compound crucial for its activity and selectivity?

A3: this compound consists of a tetrazole ring and a tetralin moiety connected by a phenyl amino linker. Studies utilizing this compound analogs reveal that both the tetrazole and tetralin moieties are essential for its activity []. The conformational flexibility between these two rings influences its selectivity towards different TREK channels []. The C-terminal tail of TREK channels also plays a vital role in this compound's action [].

Q4: What are the potential therapeutic applications of this compound based on its interaction with TREK channels?

A5: Given TREK-1's implication in pain pathways, this compound's ability to activate these channels presents potential therapeutic applications for pain management [, , ]. Research demonstrates that this compound effectively reduces pain behavior in rodent models, showcasing its potential as an analgesic agent []. Additionally, its bladder relaxant properties [] suggest potential therapeutic use in managing overactive bladder [].

Q5: How does this compound compare to other TREK channel activators in terms of potency?

A6: this compound exhibits greater potency in activating TREK-1 channels compared to other known activators like flufenamic acid (FFA), mefenamic acid (MFA), and niflumic acid (NFA) []. Additionally, this compound demonstrates higher potency compared to another known activator, with an EC50 of 9.1 μM compared to 1.2 μM for NCC-0768, a novel TREK-1 activator [].

Q6: Are there any known intracellular signaling pathways involved in this compound's effects on TREK channels?

A7: Research shows that protein kinase C (PKC) and protein kinase A (PKA) can modulate TREK-1 channel function []. Inhibiting PKC and PKA enhances the antiallodynic effects of this compound, while activating these kinases diminishes its effects []. This suggests that this compound's therapeutic efficacy could be influenced by modulating these intracellular signaling pathways [].

Q7: What are the limitations of current research on this compound and future directions?

A8: While promising, research on this compound is still in its early stages. Further investigation is needed to fully understand its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties []. Further exploration is also necessary to evaluate its efficacy and safety in humans and determine its potential for long-term use []. Developing more potent and selective analogs of this compound could further enhance its therapeutic potential [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。